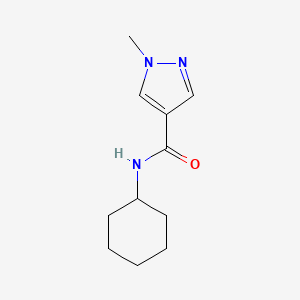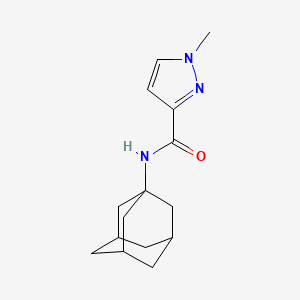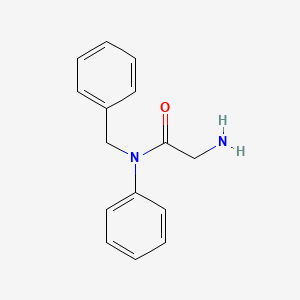
N-cyclohexyl-1-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-methylpyrazole-4-carboxamide, also known as CYCLOPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its biological activities.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-1-methylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
N-cyclohexyl-1-methylpyrazole-4-carboxamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of NF-kappaB signaling pathway. The compound has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-1-methylpyrazole-4-carboxamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways involved in disease conditions. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-1-methylpyrazole-4-carboxamide. One of the potential areas of application is in the treatment of neurodegenerative disorders. The compound has been shown to exhibit neuroprotective effects in various in vitro and in vivo studies, and further research is needed to explore its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other related disorders.
Another potential area of application is in the treatment of cancer. N-cyclohexyl-1-methylpyrazole-4-carboxamide has been shown to exhibit anti-tumor and anti-angiogenic activities, and further research is needed to explore its potential use in the treatment of various types of cancer.
In conclusion, N-cyclohexyl-1-methylpyrazole-4-carboxamide is a promising compound with potential therapeutic applications in various disease conditions. Further research is needed to fully understand its mechanism of action and explore its potential use in the development of new therapeutics.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-1-methylpyrazole-4-carboxamide involves the reaction of cyclohexylamine with 4-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-cyclohexyl-1-methylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-8-9(7-12-14)11(15)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALLPRJYBAPGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-methylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)

![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)


![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)